4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal
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Overview
Description
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group is known for its resistance to acidic hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions, often using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, imidazole, pyridine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Deprotected hydroxyl compounds
Scientific Research Applications
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group protects hydroxyl functionalities from undesired reactions by providing steric hindrance and resistance to acidic conditions . This allows for selective reactions to occur at other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is unique due to the increased steric bulk and stability provided by the tert-butyl(diphenyl)silyl group. This makes it more resistant to acidic hydrolysis compared to other silyl ethers like TBDMS and TMS . Additionally, it offers selective protection for primary hydroxyl groups, which is advantageous in complex synthetic routes .
Properties
CAS No. |
186953-23-1 |
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Molecular Formula |
C21H26O2Si |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbut-2-enal |
InChI |
InChI=1S/C21H26O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,17H,16H2,1-4H3 |
InChI Key |
OIQIWCKKGXWYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O |
Origin of Product |
United States |
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